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Compound of Interest

Compound Name: DS-1205b free base

Cat. No.: B15619583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for DS-1205b, a
potent and selective inhibitor of the AXL receptor tyrosine kinase. The information presented
herein is intended for researchers, scientists, and professionals involved in drug development
and oncology research. DS-1205b has demonstrated significant potential in overcoming
resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-
small cell lung cancer (NSCLC) models.

Core Mechanism of Action: AXL Inhibition

DS-1205b is an orally bioavailable small molecule that selectively targets and inhibits the AXL
receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor
tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival,
invasion, and metastasis.[1] Notably, AXL upregulation has been identified as a key mechanism
of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC.[1][2][3] DS-1205b functions by
blocking AXL-mediated signal transduction pathways, thereby inhibiting tumor cell proliferation
and migration.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for DS-1205b in the context of
EGFR-TKI resistance. In EGFR-mutant NSCLC, initial treatment with EGFR-TKIs (e.g.,
erlotinib, osimertinib) is often effective. However, prolonged treatment can lead to the
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upregulation of AXL, which provides a "bypass" signaling pathway for cell survival and
proliferation, rendering the EGFR-TKIs ineffective. DS-1205b directly inhibits the
phosphorylation of AXL, thereby blocking this bypass pathway and restoring sensitivity to
EGFR-TKIs.
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Figure 1: DS-1205b Mechanism of Action in EGFR-TKI Resistance.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical
studies of DS-1205b.

Table 1: In Vitra Activity of DS-1205h

Assay Type Cell Line Parameter Value Reference
Kinase Inhibition - ICs0 (AXL) 1.3 nM [41[5]
Kinase Inhibition - ICs0 (MER) 63 nM [6]

Kinase Inhibition - ICs0 (MET) 104 nM [6]

Kinase Inhibition - ICs0 (TRKA) 407 nM [6]

Cell Migration NIH3T3-AXL ECso 2.7nM [2][3]

Cell Growth NIH3T3-AXL Glso >10,000 nM [6]
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Table 2: In Vivo Antitumor Activity of DS-1205b in
Xenaograft Models

Dosage Tumor Growth
Model Treatment L Reference
(mgl/kg) Inhibition
NIH3T3-AXL DS-1205b 3.1 39% [2][3]
NIH3T3-AXL DS-1205b 6.3 54% [5]
NIH3T3-AXL DS-1205b 12.5 - [2]
NIH3T3-AXL DS-1205b 25 - [2]
NIH3T3-AXL DS-1205b 50 94% [2][3]
HCC827
o DS-1205b + 47% (restored

(Erlotinib- o 25 o [2][3]

] Erlotinib activity)
resistant)
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Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro AXL Phosphorylation Inhibition Assay
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Objective: To determine the inhibitory effect of DS-1205b on AXL phosphorylation in a cellular

context.

Methodology:

Cell Culture: NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were cultured in appropriate
media.

Compound Treatment: Cells were treated with varying concentrations of DS-1205b for 2 or
24 hours.

Cell Lysis: After treatment, cells were lysed to extract total protein.

Western Blot Analysis: Protein lysates were subjected to SDS-PAGE and transferred to a
membrane. The membrane was probed with primary antibodies specific for phosphorylated
AXL (p-AXL) and total AXL.

Detection: An appropriate secondary antibody conjugated to a detection enzyme was used,
and the signal was visualized. The intensity of the p-AXL band relative to the total AXL band
was quantified to determine the extent of inhibition.[2][7]

Cell Migration Assay

Objective: To assess the effect of DS-1205b on hGAS6-induced cell migration.

Methodology:

Cell Seeding: NIH3T3-AXL cells were seeded into the upper chamber of a transwell plate.

Chemoattractant: Human GAS6 (hGAS6), the ligand for AXL, was added to the lower
chamber to act as a chemoattractant.

Compound Treatment: DS-1205b was added to the upper chamber at various
concentrations.

Incubation: The plate was incubated to allow for cell migration through the porous membrane
of the transwell.
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e Quantification: Non-migrated cells were removed from the upper surface of the membrane.
Migrated cells on the lower surface were stained and counted under a microscope. The half-
maximal effective concentration (ECso) was calculated.[2]

In Vivo Xenograft Model of Acquired EGFR-TKI
Resistance

Objective: To evaluate the efficacy of DS-1205b in delaying or overcoming acquired resistance
to EGFR-TKIs in a mouse model.

Methodology:

Cell Line: Human EGFR-mutant NSCLC cell line HCC827 was used.

o Tumor Implantation: HCC827 cells were subcutaneously implanted into nude mice.

« Induction of Resistance: Once tumors were established, mice were treated with an EGFR-
TKI (erlotinib or osimertinib) until resistance developed, as evidenced by tumor regrowth.

o Combination Treatment: Upon development of resistance, mice were randomized into
groups to receive vehicle, EGFR-TKI alone, DS-1205b alone, or a combination of the EGFR-
TKI and DS-1205b.

e Tumor Volume Measurement: Tumor volumes were measured regularly using calipers.

» Endpoint: The study continued until tumors reached a predetermined size or for a specified
duration. The delay in tumor growth and tumor growth inhibition were calculated.[2][3]
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Figure 2: Experimental Workflow for the In Vivo Xenograft Model.
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Conclusion

The preclinical data for DS-1205b strongly support its development as a therapeutic agent for
cancers driven by AXL signaling, particularly in the context of acquired resistance to EGFR-
TKls in NSCLC. Its high potency and selectivity for AXL, coupled with demonstrated efficacy in
both in vitro and in vivo models, highlight its potential to address a significant unmet medical
need. Further clinical investigation is warranted to translate these promising preclinical findings
into patient benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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